molecular formula C5H9ClO2 B1600265 Tert-butyl Chloroformate CAS No. 24608-52-4

Tert-butyl Chloroformate

Cat. No. B1600265
CAS RN: 24608-52-4
M. Wt: 136.58 g/mol
InChI Key: UJJDEOLXODWCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl chloroformate , also known as tert-butyl chlorocarbonate , is a chemical compound with the empirical formula C₅H₉ClO₂ . It is a colorless to pale yellow liquid with a pungent odor . This compound plays a crucial role in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

Lipid Profiling and Extraction

Tert-butyl chloroformate plays a significant role in lipid profiling and extraction techniques. Pellegrino et al. (2014) developed a one-phase extraction method for lipid profiling that utilizes a solvent mixture including methanol/chloroform/MTBE (MMC), showing high recovery for all nine lipid classes in human serum (Pellegrino et al., 2014). Similarly, Matyash et al. (2008) demonstrated that methyl-tert-butyl ether (MTBE) extraction offers efficient lipid recovery, which is crucial for accurate lipidome profiling (Matyash et al., 2008).

Analytical Chemistry and Microbiology

In analytical chemistry, tert-butyl chloroformate is used for modifying extraction procedures. Thomann and Hill (1986) developed a safer extraction procedure using methyl tert-butyl ether, which remains effective for organism identification in gas-liquid chromatography (Thomann & Hill, 1986).

Chemical Reaction Studies

The study of reaction rates involving tert-butyl radicals with chloroform, as investigated by Dütsch and Fischer (1981), exemplifies the role of tert-butyl chloroformate in understanding chemical kinetics (Dütsch & Fischer, 1981).

Synthesis and Functionalization

Tert-butyl chloroformate is vital in the synthesis and functionalization of various compounds. Lebel and Leogane (2006) demonstrated its use in the synthesis of protected anilines and aromatic ureas via the Curtius rearrangement (Lebel & Leogane, 2006). Also, its role in the synthesis of novel N′-tert-butyl-N′-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines, as explored by Wang and Huang (2001), showcases its importance in creating compounds with potential anticancer activities (Wang & Huang, 2001).

Environmental Applications

In environmental applications, Basfar et al. (2005) investigated the gamma irradiation-induced decomposition of methyl tert-butyl ether in water in the presence of chloroform, contributing to our understanding of water treatment processes (Basfar et al., 2005).

Nanotechnology and Material Science

Tert-butyl chloroformate is also significant in nanotechnology and material science. For instance, Liu et al. (2005) utilized polystyrene and poly[(tert-butyl acrylate)-b-styrene] to functionalize shortened single-walled carbon nanotubes, demonstrating the compound's role in creating novel nanocomposites (Liu, Yao, & Adronov, 2005).

properties

IUPAC Name

tert-butyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDEOLXODWCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432775
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Chloroformate

CAS RN

24608-52-4
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Chloroformate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Chloroformate
Reactant of Route 3
Reactant of Route 3
Tert-butyl Chloroformate
Reactant of Route 4
Tert-butyl Chloroformate
Reactant of Route 5
Tert-butyl Chloroformate
Reactant of Route 6
Reactant of Route 6
Tert-butyl Chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.